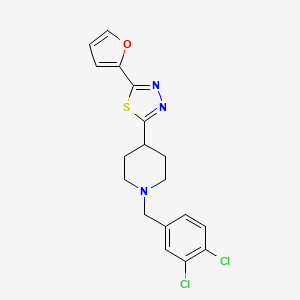
2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H17Cl2N3OS and its molecular weight is 394.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H19Cl2N3S, with a molecular weight of approximately 354.3 g/mol. The presence of the thiadiazole ring contributes significantly to its biological properties.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies show that derivatives of thiadiazoles can inhibit various Gram-positive and Gram-negative bacteria. Compounds similar to our target compound have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 47.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values comparable to established antifungals like fluconazole .
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their interactions with acetylcholine receptors, which are crucial in cognitive functions:
- Acetylcholine Receptor Binding : Preliminary studies indicate that related piperidine derivatives can inhibit acetylcholine-binding proteins (AChBP), suggesting potential use in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their chemical structure. Key observations include:
- The presence of halogen substituents (e.g., chlorine) enhances antibacterial activity.
- The introduction of electron-withdrawing groups can improve antifungal efficacy.
A summary table of various thiadiazole derivatives and their biological activities is presented below:
| Compound Name | Structure | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|---|
| Compound A | Structure A | 32 (S. aureus) | 40 (C. albicans) |
| Compound B | Structure B | 45 (E. coli) | 35 (A. niger) |
| Target Compound | Target Structure | TBD | TBD |
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives:
- Study on Antimicrobial Properties : A recent study synthesized various thiadiazole derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that modifications at the thiadiazole ring significantly affected the compounds' efficacy .
- Neuropharmacological Screening : Another investigation focused on the neuropharmacological potential of piperidine-based thiadiazoles, showing moderate binding affinities to AChBP, which could lead to new treatments for cognitive disorders .
Propriétés
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS/c19-14-4-3-12(10-15(14)20)11-23-7-5-13(6-8-23)17-21-22-18(25-17)16-2-1-9-24-16/h1-4,9-10,13H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVVWHRFXZNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














